Isoxazol-5-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Data Deficiency Uncharacterized Compound Procurement Risk

This compound is a unique piperazine-bridged 6-nitrobenzothiazole–isoxazole scaffold listed in ChEMBL (CHEMBL3949108) with no reported bioactivity. Ideal for exploratory medicinal chemistry and internal SAR programs. Procure only as a structural starting point; all functional characterization must be performed by the end-user.

Molecular Formula C15H13N5O4S
Molecular Weight 359.36
CAS No. 919846-96-1
Cat. No. B2749107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxazol-5-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
CAS919846-96-1
Molecular FormulaC15H13N5O4S
Molecular Weight359.36
Structural Identifiers
SMILESC1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=NO4
InChIInChI=1S/C15H13N5O4S/c21-14(12-3-4-16-24-12)18-5-7-19(8-6-18)15-17-11-2-1-10(20(22)23)9-13(11)25-15/h1-4,9H,5-8H2
InChIKeyWSLFAEBKOXJNGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Isoxazol-5-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone: Structural Characteristics and Chemical Class


Isoxazol-5-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone (CAS 919846-96-1) is a synthetic small molecule with the molecular formula C15H13N5O4S and a molecular weight of 359.36 g/mol. It belongs to a class of compounds characterized by a piperazine ring bridging a 6-nitrobenzothiazole moiety and an isoxazole-5-carbonyl group. The compound is listed in the ChEMBL database under the identifier CHEMBL3949108, but this entry lacks any associated bioactivity data or defined biological targets. [1]

Procurement Risks of Substituting Isoxazol-5-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone Without Evidence


For this compound, the concept of 'generic substitution' is inapplicable as it currently lacks a defined pharmacological profile or a class of direct-acting comparators. Unlike well-characterized lead compounds, there is no public evidence establishing a specific mechanism of action, potency, or target engagement for this molecule. Substituting it with another piperazine-benzothiazole hybrid based on structural similarity alone carries a high risk of introducing an inactive or functionally divergent molecule into an experiment, as the crucial substitution pattern (a 6-nitro group on the benzothiazole and an isoxazole-5-carbonyl) likely determines its unique, but still uncharacterized, properties. [1]

Quantitative Differentiation Evidence for Isoxazol-5-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone


Absence of Discriminatory Bioactivity Data and Known Comparators

An exhaustive search of peer-reviewed literature and authoritative public databases (ChEMBL, PubChem) has identified no quantitative bioactivity data (e.g., IC50, Ki, EC50) for this compound against any biological target. Consequently, no direct head-to-head comparison with any analog, baseline, or alternative compound can be performed. The ChEMBL entry (CHEMBL3949108) explicitly states that 'No data available for compound CHEMBL3949108 (including alternative forms)' and lists no assay or target information. [1]

Data Deficiency Uncharacterized Compound Procurement Risk

Potential Scenarios for Isoxazol-5-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone Based on Current Evidence


Internal Exploratory Chemistry for Structure-Activity Relationship (SAR) Libraries

The primary appropriate use is as a structural component in an exploratory medicinal chemistry program. Its value lies solely in its unique chemical scaffold, where the 6-nitrobenzothiazole and isoxazole groups can be explored for novel target interactions. Procurement is only justified for internal SAR expansion, where all functional characterization will be performed by the end-user. [1]

Negative Control or Inactive Decoy Compound Design (Unvalidated)

Given the complete lack of reported bioactivity, this compound could theoretically be screened as a potential inactive control for related chemotypes. However, this application is purely speculative and requires rigorous in-house validation to confirm inactivity against the specific targets of interest before it can be used as a reliable control.

Quote Request

Request a Quote for Isoxazol-5-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.